Crystal Packing Architecture Differentiation: 1-Iodo-3,5-dinitrobenzene Forms NO₂···NO₂ Linked Sheets Unlike 1-Iodo-3-nitrobenzene
Single-crystal X-ray diffraction analysis reveals that 1-iodo-3,5-dinitrobenzene adopts a crystal packing arrangement fundamentally distinct from its mono-nitro analog 1-iodo-3-nitrobenzene. In the dinitro compound, the nitro groups are not coplanar with the benzene ring, and the molecules assemble into two-dimensional sheets stabilized exclusively by NO₂···NO₂ interactions [1]. By contrast, 1-iodo-3-nitrobenzene crystallizes with planar molecules linked by both I···I and NO₂···NO₂ interactions. Neither compound forms the highly symmetrical I···NO₂ intermolecular motifs observed in 4-iodonitrobenzene.
| Evidence Dimension | Primary intermolecular interactions in crystal lattice |
|---|---|
| Target Compound Data | NO₂···NO₂ interactions forming sheets; NO₂ groups non-coplanar with benzene ring |
| Comparator Or Baseline | 1-Iodo-3-nitrobenzene: I···I plus NO₂···NO₂ interactions; planar molecular geometry |
| Quantified Difference | Distinct supramolecular synthon: exclusive nitro-nitro sheet formation vs. mixed halogen-nitro packing |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; structures deposited as CCDC 195181 and 195182 |
Why This Matters
The predictable NO₂···NO₂ sheet-forming propensity of 1-iodo-3,5-dinitrobenzene enables rational crystal engineering of layered materials and co-crystals where directional nitro-nitro contacts are desired.
- [1] Merz K. Secondary interactions in 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. Acta Crystallographica Section C. 2003;59(Pt 2):o65-o67. View Source
